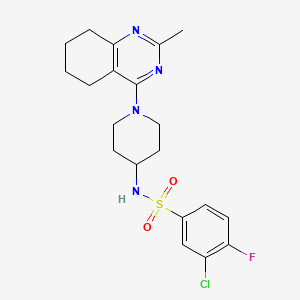
3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24ClFN4O2S and its molecular weight is 438.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide (referred to as Compound A) is a sulfonamide derivative known for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
Compound A has a complex structure characterized by the presence of a chloro and fluoro substituent on the benzene ring, a piperidine moiety, and a tetrahydroquinazoline unit. Its molecular formula is C18H21ClFN3O2S, with a molecular weight of approximately 371.89 g/mol.
Antimicrobial Activity
Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Sulfonamides
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound B | Staphylococcus aureus | 50 µg/mL |
| Compound C | Escherichia coli | 100 µg/mL |
| Compound D | Klebsiella pneumoniae | 75 µg/mL |
These findings suggest that Compound A may also possess comparable antimicrobial activity against similar pathogens.
Antitumor Activity
The antitumor potential of Compound A has been explored in various studies. In particular, its ability to inhibit the Murine Double Minute 2 (MDM2) protein has been highlighted as a promising mechanism for cancer therapy. MDM2 is known for its role in regulating the p53 tumor suppressor pathway.
Case Study: MDM2 Inhibition
A study demonstrated that derivatives similar to Compound A exhibited potent inhibition of MDM2 with IC50 values ranging from 6.4 nM to 20 nM. These compounds showed significant regression in tumor growth in xenograft models:
- Tumor Regression Rates :
- 100% regression observed in models treated with the most potent derivatives.
This suggests that modifications to the structure of sulfonamides can enhance their antitumor efficacy.
Enzyme Inhibition
In addition to antimicrobial and antitumor activities, Compound A may also exhibit enzyme inhibition properties. For example, sulfonamide derivatives have been noted for their ability to inhibit carbonic anhydrase and urease enzymes, which are critical for various physiological processes.
Table 2: Enzyme Inhibition Data
| Enzyme Type | Inhibitor Compound | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Compound E | 25 µM |
| Urease | Compound F | 62.5 µM |
The inhibition of these enzymes can lead to therapeutic applications in treating conditions like glaucoma and urinary tract infections.
特性
IUPAC Name |
3-chloro-4-fluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2S/c1-13-23-19-5-3-2-4-16(19)20(24-13)26-10-8-14(9-11-26)25-29(27,28)15-6-7-18(22)17(21)12-15/h6-7,12,14,25H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETMOBUNEOIGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














